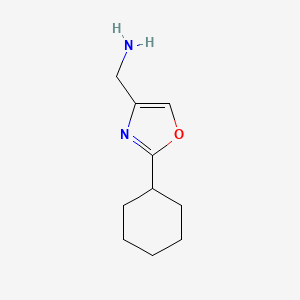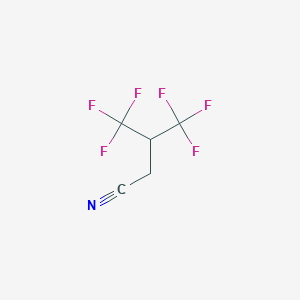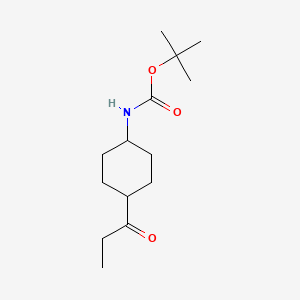
tert-butyl N-(4-propanoylcyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-propanoylcyclohexyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a tert-butyl group, a propanoyl group, and a cyclohexyl ring, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-propanoylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-propanoylcyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity of the product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(4-propanoylcyclohexyl)carbamate can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
- Oxidation products include oxides and hydroxyl derivatives.
- Reduction products include alcohols.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-(4-propanoylcyclohexyl)carbamate is used as an intermediate in organic synthesis. It is valuable in the preparation of more complex molecules and in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows it to act as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its carbamate group is known for its stability and bioactivity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its chemical properties make it suitable for enhancing the performance of industrial materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-propanoylcyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in its applications in medicinal chemistry and biochemical research.
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate
- tert-Butyl carbamate
Comparison: tert-Butyl N-(4-propanoylcyclohexyl)carbamate is unique due to the presence of the propanoyl group, which imparts distinct chemical properties compared to its analogs. The propanoyl group enhances its reactivity and potential applications in various fields. In contrast, compounds like tert-butyl N-(4-hydroxycyclohexyl)carbamate and tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate have different functional groups, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C14H25NO3 |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl N-(4-propanoylcyclohexyl)carbamate |
InChI |
InChI=1S/C14H25NO3/c1-5-12(16)10-6-8-11(9-7-10)15-13(17)18-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17) |
InChI Key |
SKJNOXMVLRJGJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCC(CC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B13536766.png)
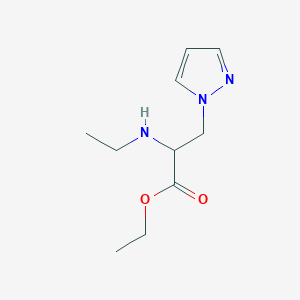

![6-(1,3-Dioxaindan-5-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13536778.png)
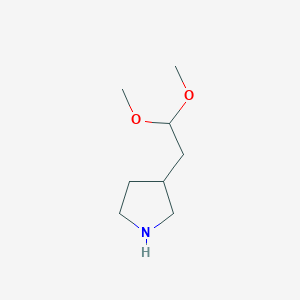
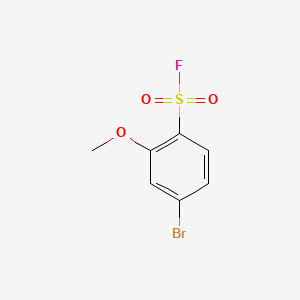


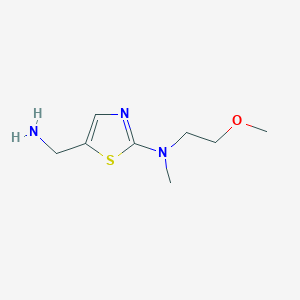

![Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate](/img/structure/B13536809.png)
![1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride](/img/structure/B13536810.png)
